molecular formula C13H11BrClNO B12904803 2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 88571-61-3

2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

Cat. No.: B12904803
CAS No.: 88571-61-3
M. Wt: 312.59 g/mol
InChI Key: NHTDFFWWNJYIOY-UHFFFAOYSA-N
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Description

2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a sophisticated furoquinoline derivative designed for medicinal chemistry and drug discovery research. The furoquinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . This compound is particularly valuable for its potential as a multifunctional intermediate. The reactive bromochloromethyl group serves as a key handle for further synthetic modification, allowing researchers to create a library of analogs for structure-activity relationship (SAR) studies through nucleophilic substitution reactions. The core quinoline structure is associated with a range of pharmacological properties. Quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, with some analogs inhibiting critical enzymes like human topoisomerase I, a recognized target for anticancer agents . Furthermore, this scaffold is a cornerstone in antiprotozoal research, forming the basis of many antimalarial drugs . The specific structural features of this compound—including the bromo and chloro substituents—are known to influence key mechanisms of action, such as the inhibition of beta-haematin formation, which is a proposed mechanism for quinoline-based antimalarials . This makes it a promising candidate for investigating new chemotherapeutic agents with potential applications in oncology and infectious diseases. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

88571-61-3

Molecular Formula

C13H11BrClNO

Molecular Weight

312.59 g/mol

IUPAC Name

2-[bromo(chloro)methyl]-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

InChI

InChI=1S/C13H11BrClNO/c1-7-9-6-11(13(14)15)17-12(9)8-4-2-3-5-10(8)16-7/h2-5,11,13H,6H2,1H3

InChI Key

NHTDFFWWNJYIOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1CC(O3)C(Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate aniline derivatives with ynones, followed by halogenation reactions to introduce the bromochloromethyl group . The reaction conditions often involve the use of catalysts such as Cp2ZrCl2 and I2, and the reactions are carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of solvents like dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides .

Mechanism of Action

The mechanism of action of 2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromochloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The quinoline core can also intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Furoquinoline Cores

2.1.1. 8-Chloro-Substituted Furo[3,2-c]chromen-2-ones
  • Structure: These compounds replace the quinoline moiety with a chromenone system (furo[3,2-c]chromen-2-one). For example, 8-chloro-3-(2-methoxyphenyl)-2-methyl-furo[3,2-c]chromen-2-one (5b) features a lactone ring fused to chromenone .
  • Synthesis: Prepared via microwave-assisted aromatization of 2-methylene-2,3-dihydrofurochromenones under acidic conditions. Notably, the C-3 substituent prevents tautomerization, stabilizing the dihydrofuran ring .
  • Key Differences: Unlike the target compound, these lack the quinoline nitrogen, reducing basicity and altering electronic properties. Their stability under acidic conditions contrasts with the target compound’s reactivity toward nucleophiles .
2.1.2. Hexahydrobenzo[f]furo[3,2-c]quinolines
  • Structure: Derivatives like 4-(4-bromophenyl)-2,3,3a,4,5,11c-hexahydrobenzo[f]furo[3,2-c]quinoline incorporate a benzene ring fused to the furoquinoline system, creating a polycyclic framework .
  • Synthesis : Formed via iodine-catalyzed reactions of aldehydes, amines, and dihydrofuran in THF .
  • Applications : These compounds exhibit anti-inflammatory and psychotropic activities, unlike the target compound, which is primarily a synthetic intermediate .

Heteroatom-Substituted Analogues

2.2.1. Thieno[3,2-c]quinolines
  • Structure: Replace the furan oxygen with sulfur (thiophene ring). For example, 6,8-diarylthieno[3,2-c]quinoline-2-carboxylates have sulfur at the fused ring position .
  • Synthesis : Synthesized via Suzuki-Miyaura cross-coupling or Rh(III)-catalyzed dimerization .
  • Bioactivity : Exhibit antibacterial, anticancer, and protein kinase inhibition properties, highlighting the impact of sulfur on biological activity compared to the oxygen-containing target compound .
2.2.2. Pyrrolo[3,2-c]quinolines
  • Structure: Feature a nitrogen atom in the fused ring (pyrrole instead of furan). Example: 1-(2-methyl-4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline .
  • Synthesis: Derived from cyclization of 3-aminocoumarins or Pd-catalyzed cross-coupling reactions .
  • Properties : Increased basicity due to the nitrogen atom, influencing solubility and receptor-binding interactions .

Functional Group Variations

2.3.1. 2-Aroyl-4-methyl-furo[3,2-c]quinolines
  • Structure: Substituents like p-methoxybenzoyl at position 2 (e.g., 2-(p-methoxybenzoyl)-4,6-dimethyl-3-phenyl-furo[3,2-c]quinoline) .
  • Bioactivity : Demonstrated potent anti-inflammatory activity (63% inhibition), surpassing phenylbutazone. This contrasts with the target compound’s role as a precursor .
2.3.2. 3-Bromoquinoline-2,4(1H,3H)-diones
  • Structure: Bromine at position 3 of the quinoline-dione system (e.g., 3-bromo-3-butylquinoline-2,4(1H,3H)-dione) .
  • Synthesis: Bromination of 4-hydroxy-2(1H)-quinolones in acetic acid .
  • Reactivity : The bromine atom facilitates cross-coupling reactions, similar to the bromochloromethyl group in the target compound .

Comparative Data Tables

Key Research Findings

  • Reactivity: The bromochloromethyl group in the target compound enables diverse nucleophilic substitutions (e.g., with alcohols, amines), a feature less pronounced in chloro- or bromo-only analogues .
  • Stability : Furo[3,2-c]chromen-2-ones resist aromatization under acidic conditions, unlike the target compound, which readily undergoes derivatization .

Biological Activity

2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a synthetic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13H11BrClN
  • Molecular Weight : 304.59 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on various substituted quinolines found that certain compounds demonstrated potent activity against Mycobacterium tuberculosis and other mycobacterial species. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring could enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundActivity AgainstIC50 (μM)Reference
2-(Bromochloromethyl)-4-methyl...M. tuberculosisTBD
N-Cycloheptylquinoline-2-carboxamideM. tuberculosis0.5
N-(2-phenylethyl)quinoline-2-carboxamideM. kansasiiTBD

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. A study highlighted the potential of various substituted quinolines in inhibiting cancer cell proliferation in vitro. The findings suggested that the incorporation of halogen atoms (such as bromine and chlorine) in the molecular structure could enhance cytotoxicity against cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a recent study evaluating the cytotoxic effects of brominated quinoline derivatives, it was found that the compound exhibited significant inhibitory effects on the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors, impacting pathways involved in cell proliferation and survival.
  • DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline compounds can induce oxidative stress in cells, leading to cell death.

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of these compounds. Preliminary toxicity studies suggest that while some derivatives exhibit potent biological activity, they may also present cytotoxic effects on normal cells at higher concentrations. Further studies are needed to establish safe dosage levels for therapeutic applications.

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